
Lorlatinib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lorlatinib-d3 is a deuterated form of Lorlatinib, a third-generation anaplastic lymphoma kinase tyrosine kinase inhibitor. Lorlatinib is primarily used to treat anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer . The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification can potentially improve the pharmacokinetic properties of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecule. This can be achieved through various methods, such as deuterium exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and specific temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Lorlatinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
Lorlatinib-d3 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals with improved pharmacokinetic properties.
Mécanisme D'action
Lorlatinib-d3 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase and C-ros oncogene 1. These enzymes play a crucial role in the development and progression of cancer. By blocking their activity, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets include the tyrosine kinase domain of anaplastic lymphoma kinase and C-ros oncogene 1, which are involved in downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways .
Comparaison Avec Des Composés Similaires
Lorlatinib-d3 is compared with other similar compounds, such as:
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor with lower potency and selectivity compared to this compound.
Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with improved efficacy but limited blood-brain barrier penetration.
Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity but higher toxicity.
This compound stands out due to its enhanced potency, selectivity, and ability to penetrate the blood-brain barrier, making it effective against brain metastases .
Propriétés
Formule moléculaire |
C21H19FN6O2 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuteriomethyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3 |
Clé InChI |
IIXWYSCJSQVBQM-BINOJTDESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
SMILES canonique |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



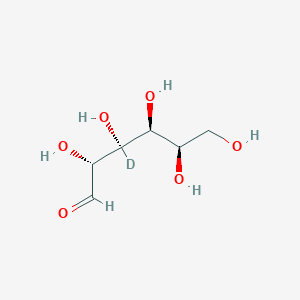
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
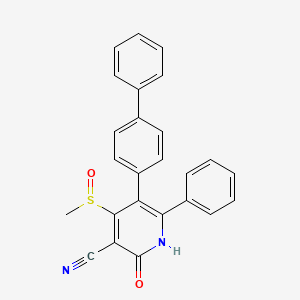
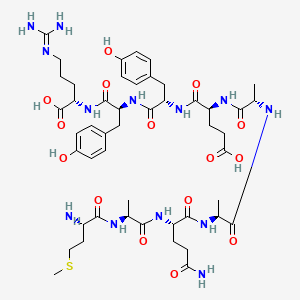

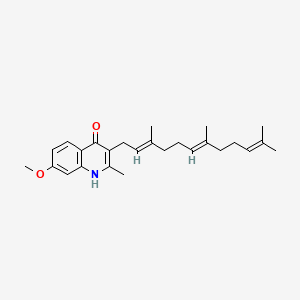
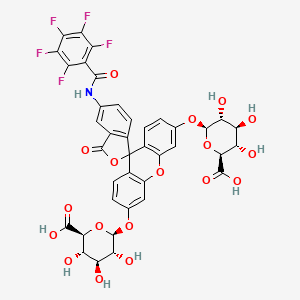

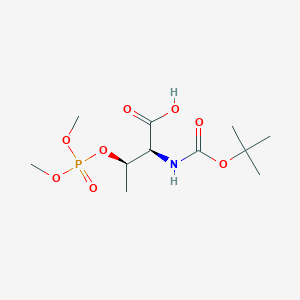
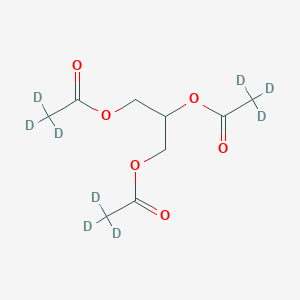
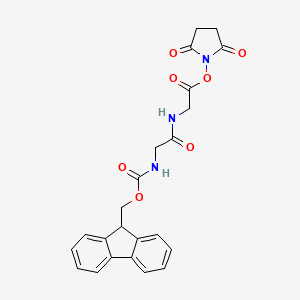
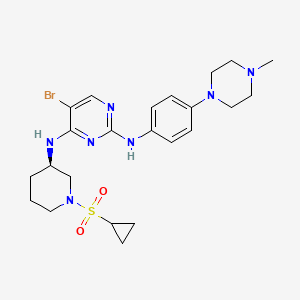
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
